molecular formula C10H9NO3 B109310 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde CAS No. 221311-44-0

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde

Cat. No.: B109310
CAS No.: 221311-44-0
M. Wt: 191.18 g/mol
InChI Key: HOJDHYZTFHESMH-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde is an organic compound belonging to the oxazine family This compound is characterized by its unique structure, which includes a benzo-fused oxazine ring with a methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-aminophenol with a suitable aldehyde, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the formation of the desired oxazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

    Reduction: 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-methanol

    Substitution: Various substituted oxazine derivatives, depending on the substituents introduced

Scientific Research Applications

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions. The oxazine ring structure may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid
  • 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-methanol
  • 3,4-Dihydro-2H-benzo[b][1,4]oxazine derivatives

Uniqueness

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde is unique due to the presence of both an aldehyde group and a benzo-fused oxazine ring. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.

Biological Activity

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

  • Chemical Name : this compound
  • Molecular Formula : C11H11NO
  • Molecular Weight : 175.21 g/mol
  • CAS Number : 179950-77-7

Research indicates that compounds within the benzo[b][1,4]oxazine class exhibit various biological activities through different mechanisms:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition :
    • GSK-3β is a target for treating conditions such as Alzheimer's disease and cancer. Studies have shown that derivatives of this compound can inhibit GSK-3β effectively.
    • For instance, a related compound demonstrated an IC50 value of 1.6 μM against GSK-3β, indicating strong inhibitory potential .
  • Antifungal Activity :
    • Compounds similar to 2-methyl-3-oxo derivatives have shown promising antifungal properties. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Biological Activity Overview

The following table summarizes key biological activities associated with 2-methyl-3-oxo derivatives:

Activity TypeCompound TestedIC50/MIC ValueReference
GSK-3β Inhibition(Z)-2-(3-chlorobenzylidene)-...IC50 = 1.6 μM
AntifungalVarious derivativesMIC = 12.5 μg/mL
AntimicrobialBenzothiazine derivativesMIC = 30 μg/mL

Case Study 1: GSK-3β Inhibition in Neuroblastoma Cells

A study investigated the effects of a benzo[b][1,4]oxazine derivative on neuroblastoma N2a cells. Treatment with the compound at a concentration of 12.5 μM resulted in a significant increase in phosphorylated GSK-3β at Ser9, confirming its role as an inhibitor and suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal activity, several synthesized derivatives were tested against Fusarium oxysporum. The most active compounds showed MIC values lower than commercial fungicides, indicating their potential as effective antifungal agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the chemical structure influence biological activity:

  • Substituent Effects :
    • The presence of specific functional groups (e.g., methoxy or sulfonyl) significantly enhances biological activity.
    • Compounds with trifluoromethyl groups exhibited improved antifungal properties compared to their analogs lacking these groups .
  • Ring Systems :
    • The incorporation of heterocyclic rings has been linked to increased potency against various microbial strains.
    • Compounds featuring a six-membered aromatic or heteroaromatic ring demonstrated superior activity compared to simpler structures .

Properties

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzoxazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-10(13)11-8-4-7(5-12)2-3-9(8)14-6/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJDHYZTFHESMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221311-44-0
Record name 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde
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Synthesis routes and methods

Procedure details

28.8 g of pulverized iron is added in portions to 34 g of 2-(4-(1,3-dioxolan-2-yl)-2-nitrophenoxy)propionic acid ethyl ester in 360 ml of glacial acetic acid with 80 ml of water while being cooled in an ice bath. The mixture is hot. After 2 hours, it is poured onto 1 l of water, extracted with ethyl acetate, and the organic phase is washed with brine. It is dried with magnesium sulfate and concentrated by evaporation. 20.3 g of brownish solid results.
Name
Quantity
1 L
Type
reactant
Reaction Step One
Name
2-(4-(1,3-dioxolan-2-yl)-2-nitrophenoxy)propionic acid ethyl ester
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
solvent
Reaction Step Two
Name
Quantity
28.8 g
Type
catalyst
Reaction Step Two

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